Ethyl vanillate

Descripción general

Descripción

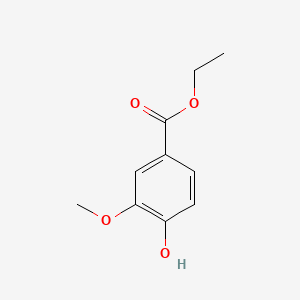

Vainillato de etilo, también conocido como 4-hidroxi-3-metoxibenzoato de etilo, es un compuesto orgánico con la fórmula molecular C10H12O4. Es un derivado éster del ácido vainílico y se utiliza comúnmente como agente aromatizante debido a su agradable aroma a vainilla. El vainillato de etilo es un sólido cristalino blanco que es soluble en disolventes orgánicos y tiene un punto de fusión de aproximadamente 76-78 °C .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El vainillato de etilo se puede sintetizar mediante la esterificación del ácido vainílico con etanol en presencia de un catalizador ácido como el ácido sulfúrico. La reacción generalmente implica calentar la mezcla bajo condiciones de reflujo para facilitar la formación del éster. La reacción general es la siguiente:

Ácido vainílico+EtanolH2SO4{_svg_2}Vainillato de etilo+Agua

Métodos de producción industrial: En entornos industriales, la producción de vainillato de etilo puede implicar el uso de catalizadores más eficientes y condiciones de reacción optimizadas para aumentar el rendimiento y reducir los costos de producción. El proceso también puede incluir pasos de purificación como la recristalización para obtener vainillato de etilo de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El vainillato de etilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: El vainillato de etilo se puede oxidar para formar ácido vainílico.

Reducción: La reducción del vainillato de etilo puede producir alcohol vanílico.

Sustitución: El grupo metoxilo en el vainillato de etilo puede sufrir reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Los nucleófilos como los iones hidróxido o las aminas se pueden utilizar en condiciones básicas.

Productos principales:

Oxidación: Ácido vainílico.

Reducción: Alcohol vanílico.

Sustitución: Dependiendo del nucleófilo, se pueden formar varios productos sustituidos.

Aplicaciones Científicas De Investigación

Flavoring Agent in Food Industry

Ethyl vanillate is predominantly used as a flavoring agent in food products due to its intense vanilla flavor, which is significantly stronger than that of natural vanilla. It is commonly found in:

- Baked goods

- Confectionery

- Beverages

- Dairy products

Case Study: Ethyl Vanillin in Strawberries

Recent research from the University of Florida identified ethyl vanillin in strawberries bred through their program. This discovery suggests potential for enhancing natural flavor profiles in fruit products and could lead to more natural flavoring solutions in the food industry .

Pharmaceutical Applications

This compound has been studied for its potential therapeutic properties. Notably, it has been investigated for:

- Antimicrobial Activity : Research indicates that this compound exhibits antibacterial properties against various bacterial strains. A study demonstrated that it effectively inhibited both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

- Topical Treatments : In a double-blind placebo-controlled trial, a cream containing 20% this compound was tested on patients with generalized stable vitiligo. The results indicated that this compound could enhance skin pigmentation and improve the condition of vitiligo patients .

Cosmetic Applications

Due to its pleasant aroma and potential skin benefits, this compound is also utilized in cosmetics and personal care products. It serves as:

- Fragrance Component : Commonly included in perfumes and scented lotions.

- Skin Conditioning Agent : Its antioxidant properties may aid in skin health.

Biological Effects and Safety

Research has shown that this compound can induce cellular stress responses and affect mitochondrial function. A study highlighted that exposure to this compound led to decreased mitochondrial health and ATP production in renal cells . This raises questions regarding its long-term safety when used in high concentrations.

Industrial Uses

Beyond food and cosmetics, this compound finds applications in:

- Flavoring Agents for E-Cigarettes : Its use as a flavoring agent in e-cigarettes is gaining traction; however, studies indicate potential health risks associated with inhalation .

- Biotechnology : this compound's role in fermentation processes has been explored, particularly its effects on yeast strains used for bioethanol production .

Data Summary Table

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Food Industry | Flavoring agent | Stronger than natural vanilla; found in various food items |

| Pharmaceuticals | Antimicrobial activity | Effective against Gram-positive/negative bacteria |

| Treatment for vitiligo | Improved pigmentation noted in clinical trials | |

| Cosmetics | Fragrance component | Used widely in perfumes; potential skin benefits |

| Industrial Uses | Flavoring for e-cigarettes | Health risks associated with inhalation |

| Biotechnology | Explored for effects on yeast fermentation |

Mecanismo De Acción

El mecanismo de acción del vainillato de etilo implica su interacción con diversos objetivos moleculares y vías. Por ejemplo, sus propiedades antioxidantes se atribuyen a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo. Además, se cree que sus efectos antimicrobianos se deben a su capacidad para interrumpir las membranas celulares microbianas e inhibir el crecimiento de patógenos .

Comparación Con Compuestos Similares

El vainillato de etilo es similar a otros ésteres del ácido vainílico como el vainillato de metilo y el vainillato de butilo. es único en su equilibrio de lipofilicidad e hidrofilicidad, lo que mejora su solubilidad y biodisponibilidad. En comparación con el ácido vainílico, el vainillato de etilo exhibe una actividad antioxidante más fuerte en ciertos ensayos, lo que lo convierte en un compuesto más efectivo para aplicaciones específicas .

Compuestos similares:

- Vainillato de metilo

- Vainillato de butilo

- Ácido vainílico

El vainillato de etilo destaca por sus aplicaciones versátiles y sus propiedades químicas únicas, lo que lo convierte en un compuesto valioso en diversos campos de la investigación y la industria.

Actividad Biológica

Ethyl vanillate, a flavoring compound derived from vanillin, has garnered attention for its potential biological activities. This article explores the compound's effects on various biological systems, focusing on its antioxidant properties, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

This compound (C₉H₁₀O₃) is an ethyl ester of vanillic acid and is structurally similar to vanillin. Its molecular structure allows it to exhibit various biological properties, including antioxidant and anti-inflammatory activities.

Antioxidant Activity

Research Findings:

- This compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative damage in cells .

- A study indicated that this compound exhibits a high capacity to inhibit lipid peroxidation, a process that can lead to cell membrane damage and contribute to various diseases .

Cytotoxic Effects

Cellular Stress Responses:

- Research has highlighted that this compound can induce cellular stress in renal models. In a study involving human proximal tubule cells, exposure to this compound resulted in mitochondrial dysfunction and increased endoplasmic reticulum (ER) stress markers .

- After 48 hours of exposure to varying concentrations of this compound, significant decreases in ATP synthase expression were observed, indicating impaired mitochondrial function .

Clinical Trials:

- A double-blind placebo-controlled clinical trial assessed the efficacy of a 20% this compound cream in treating generalized stable vitiligo. The results suggested potential benefits in skin repigmentation, although further studies are necessary to confirm these findings .

Potential Therapeutic Applications

Neuroprotective Effects:

- This compound may have implications for neurodegenerative diseases due to its ability to inhibit cholinesterase activity and protect against neuronal oxidative damage. This suggests a potential role in managing conditions like Alzheimer's disease .

Summary of Research Findings

| Aspect | Findings |

|---|---|

| Antioxidant Activity | Effective free radical scavenger; inhibits lipid peroxidation |

| Cytotoxicity | Induces mitochondrial dysfunction; increases ER stress markers |

| Clinical Applications | Potential benefits in vitiligo treatment; neuroprotective effects noted |

Case Studies

- Vitiligo Treatment Study:

- Neuroprotective Research:

Propiedades

IUPAC Name |

ethyl 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAYRGBWOVHDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060670 | |

| Record name | 4-Hydroxy-3-methoxybenzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-05-0 | |

| Record name | Ethyl vanillate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vanillate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl vanillate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-3-methoxybenzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl vanillate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VANILLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V38JK4Z93O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ethyl vanillate exhibit antifungal activity?

A1: While the exact mechanism remains unclear, studies suggest this compound may exert fungistatic or fungicidal effects. In vitro research on Histoplasma capsulatum indicated growth inhibition at therapeutically achievable concentrations. [, ]

Q2: Can this compound scavenge free radicals?

A2: Yes, this compound possesses antioxidant properties. Research suggests it acts as a hydrogen peroxide scavenger, potentially contributing to its therapeutic effects against vitiligo, a skin condition linked to free radical damage. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is C10H12O4, and the molecular weight is 196.20 g/mol.

Q4: Are there spectroscopic methods to characterize this compound?

A4: Yes, techniques like UV-Vis, ATR-IR, 1H-NMR, 13C-NMR, and mass spectrometry have been employed to elucidate the structure of this compound. []

Q5: Is there information available on the stability of this compound under various conditions?

A5: While specific data on material compatibility is limited in the provided research, its presence in wine after aging suggests relative stability in that environment. Further research is needed to determine its performance under diverse conditions. [, ]

Q6: Does this compound exhibit catalytic activity?

A6: The provided research does not mention any catalytic properties of this compound.

Q7: Have computational methods been used to study this compound?

A7: Yes, ligand-based pharmacophore modeling was used to screen for potential 17β-HSD2 inhibitors, leading to the identification of this compound as a potential candidate. [, ]

Q8: How does modifying the structure of this compound impact its anticholinesterase activity?

A8: Research indicates that the presence and position of hydroxyl (OH) and methoxy (OCH3) groups on the phenol ring influence its inhibitory activity against acetylcholinesterase and butyrylcholinesterase. Methyl and ethyl esters also exhibited stronger inhibition than their corresponding free acids. []

Q9: Has this compound demonstrated efficacy in preclinical models of disease?

A9: While not specifically mentioned, a study on vitiligo found a significant change in pigmentation after topical application of this compound in conjunction with phototherapy, indicating potential therapeutic benefits. []

Q10: Are there any known resistance mechanisms associated with this compound?

A10: The provided research does not offer information on resistance mechanisms related to this compound.

Q11: What is the safety profile of this compound?

A11: While this compound is generally considered safe for use in food flavorings, further research is needed to fully understand its potential toxicity and long-term effects. Early studies using high doses for fungal infections reported challenges achieving therapeutic blood concentrations without adverse effects. []

Q12: Are there specific strategies for targeted delivery or biomarkers associated with this compound?

A12: The research provided does not delve into targeted delivery strategies, biomarkers, or specific diagnostic applications for this compound.

Q13: What is known about the environmental impact and degradation of this compound?

A13: The research provided does not address the ecotoxicological effects or degradation pathways of this compound. Further investigation is necessary to understand its environmental fate and potential impact.

Q14: Is there information available on this compound’s immunogenicity, interaction with drug transporters and metabolizing enzymes, or its biocompatibility and biodegradability?

A14: The research provided does not delve into these specific aspects of this compound. Further investigations are required to gain a comprehensive understanding of its interactions with biological systems.

Q15: Are there viable alternatives to this compound, and what is its historical context in research?

A15: While alternative antifungal agents and antioxidants exist, the research does not provide direct comparisons. This compound has a history dating back to at least the mid-20th century, with initial investigations into its antifungal properties. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.